molecular formula C18H15ClN2OS B2707556 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313500-31-1

4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2707556
CAS No.: 313500-31-1
M. Wt: 342.84
InChI Key: LKWQMTSRKGWWJK-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound of significant interest in fundamental pharmacological and neurobiological research. It belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These receptors are ligand-gated ion channels that respond to endogenous agonists like zinc ions and protons, and ZAC is implicated in various, yet not fully elucidated, physiological processes . This compound is proposed to function as a negative allosteric modulator of ZAC, exerting its inhibitory effect through a non-competitive and likely state-dependent mechanism . Research indicates that related analogs within this structural class selectively inhibit ZAC-mediated signaling at low micromolar concentrations (IC50 values in the range of 1–3 μM) without showing significant agonist or antagonist activity at other classical Cys-loop receptors, such as 5-HT3, GABAA, nicotinic acetylcholine, and glycine receptors . This selectivity profile makes it a valuable pharmacological tool for researchers aiming to dissect the unique functional properties and physiological roles of ZAC, a receptor for which specific probes have been historically scarce . Thiazole derivatives are recognized as versatile scaffolds in medicinal chemistry, contributing to the development of various biologically active agents . As part of this important chemical family, this compound is supplied For Research Use Only. It is strictly intended for in vitro applications in a controlled laboratory setting and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-11-3-4-12(2)15(9-11)16-10-23-18(20-16)21-17(22)13-5-7-14(19)8-6-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWQMTSRKGWWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like sodium carbonate to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. The purification of the final product is usually achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds. Substitution reactions can result in the formation of various substituted benzamides .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi by disrupting their cellular functions.

Case Study :
A study evaluated the compound's effectiveness against Pseudomonas aeruginosa and found that it significantly reduced bacterial motility and toxin production. The compound's mechanism likely involves enzyme inhibition critical for microbial metabolism.

Antifungal Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It targets specific pathways involved in fungal growth and survival.

Case Study :
In vitro assays revealed that the compound effectively inhibited the growth of various fungal species at low concentrations (IC50 values around 15 µM), indicating its potential as an antifungal agent.

Anticancer Potential

This compound has also been investigated for its anticancer properties. It targets pathways related to cancer cell proliferation and survival.

Case Study :
In vitro studies showed that the compound inhibited the proliferation of cancer cell lines by inducing cell cycle arrest at the G2/M phase. The IC50 values indicated a potent effect at low concentrations (around 10 µM) against several types of cancer cells.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide with related thiazole-based benzamides, focusing on structural variations, physicochemical properties, and reported biological activities.

Substituent-Driven Structural Modifications

Compound Name Substituents (Benzamide) Substituents (Thiazole) Key Properties/Activities References
This compound 4-Cl 4-(2,5-dimethylphenyl) High lipophilicity (LogP ~5.24); potential kinase inhibition (analogous to INH1 derivatives) .
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 4-(piperidin-1-ylsulfonyl) 4-(2,5-dimethylphenyl) Enhances NF-κB activation (126.24% activity vs. control); used in TLR adjuvant studies .
5-Bromo-2-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide 5-Br, 2-Cl 4-(2,5-dimethoxyphenyl) Increased halogenation may improve binding to hydrophobic enzyme pockets .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-F 5-Cl PFOR enzyme inhibitor (analogous to nitazoxanide); crystal structure reveals hydrogen-bonding motifs .
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 2-phenoxy 4-(4-methylphenyl) 129.23% activity in plant growth modulation assays .

Physicochemical and Spectral Comparisons

  • Melting Points :

    • The target compound’s analogs with nitro or bromo substituents (e.g., 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ) exhibit higher melting points (~164–165°C) due to increased molecular symmetry and intermolecular interactions .
    • Compounds with methoxy groups (e.g., N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ) show lower melting points (~121–122°C), likely due to reduced packing efficiency .
  • Spectral Data: IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1680–1700 cm⁻¹, consistent with benzamide derivatives . Nitro-substituted analogs (e.g., 3g in ) show additional peaks at ~1520 and 1340 cm⁻¹ for NO₂ asymmetric/symmetric stretches . NMR: The para-chloro substituent in the target compound deshields aromatic protons, producing distinct splitting patterns in the δ 7.3–8.1 ppm range. Fluorinated analogs (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) exhibit characteristic coupling for fluorine atoms in ¹⁹F NMR .

Biological Activity

4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C20H18ClN3O2S
Molecular Weight 399.9 g/mol
CAS Number 921541-59-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole moiety is known to enhance the binding affinity to specific receptors and enzymes, which can lead to various pharmacological effects.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit notable antitumor properties. In one study, thiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines. The presence of a methyl group at certain positions on the phenyl ring was found to increase activity, suggesting a potential SAR for optimizing efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and phenyl groups can significantly impact the biological activity of the compound. For instance:

  • Methyl Substitution : Methyl groups at specific positions on the phenyl ring enhance cytotoxicity.
  • Thiazole Ring Variations : Different substitutions on the thiazole ring can alter binding affinity and selectivity for various targets.

Case Studies

  • Anticancer Studies : A series of thiazole-based compounds were synthesized and evaluated for their anticancer activity. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
  • Inhibition of Kinases : In studies targeting RET kinase, derivatives of benzamide with thiazole substitutions showed moderate to high potency in inhibiting kinase activity, which is critical in cancer progression .

Q & A

Q. Key Parameters for Optimization

ParameterOptimal ConditionImpact on Yield
SolventPyridine or absolute ethanolEnhances solubility of intermediates
Catalytic AcidGlacial acetic acid (5 drops)Accelerates cyclization
Reaction Time4–12 hours (monitored via TLC)Prevents over-decomposition
Purification MethodRecrystallization (e.g., CH₃OH)Improves purity to >95%

How is the compound characterized using spectroscopic and crystallographic methods to confirm its structure?

Basic Research Question
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and thiazole/amide functionalities .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions. For example:
    • Orthorhombic space group P2₁2₁2₁ with unit cell dimensions a = 6.017 Å, b = 15.312 Å, c = 18.149 Å .
    • Centrosymmetric dimers via N–H···N hydrogen bonds (2.89 Å) .

Q. Experimental Validation :

  • Oxidation : Treat with KMnO₄/H₂SO₄ to isolate benzoic acid derivatives .
  • Substitution : React with NaN₃ in DMF to yield azide intermediates, confirmed via IR (2100 cm⁻¹) .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and what strategies mitigate these issues?

Advanced Research Question
Challenges : Racemization during reflux, solvent impurities, and column chromatography losses.
Mitigation Strategies :

  • Use chiral catalysts (e.g., L-proline) in asymmetric synthesis .
  • Replace column chromatography with crystallization for enantiomer separation .
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

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